

Spectroscopic Characterization of 1,3,5,7-Tetraphenyladamantane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5,7-Tetraphenyladamantane

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **1,3,5,7-tetraphenyladamantane**, a highly symmetrical and rigid polycyclic aromatic hydrocarbon. The unique cage-like structure of the adamantane core, combined with the four phenyl substituents, results in distinct spectroscopic signatures. This document details the expected data from key analytical techniques, provides in-depth experimental protocols, and visualizes the molecular structure and characterization workflow.

Molecular Structure and Properties

1,3,5,7-Tetraphenyladamantane (TPA) possesses a diamondoid adamantane cage with a phenyl group attached to each of the four bridgehead carbon atoms. This arrangement confers a high degree of thermal stability and a rigid, well-defined three-dimensional structure.

Property	Value
Molecular Formula	C ₃₄ H ₃₂
Molecular Weight	440.62 g/mol
CAS Number	16004-75-4[1][2]
Appearance	White to off-white solid

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1,3,5,7-tetraphenyladamantane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Estimated)

No explicit experimental ¹H NMR data for **1,3,5,7-tetraphenyladamantane** was found in the reviewed literature. The following are estimated chemical shifts based on the analysis of adamantane and substituted aromatic compounds.

Protons	Multiplicity	Estimated Chemical Shift (δ) [ppm]
Adamantane CH ₂	Singlet	~1.9 - 2.1
Phenyl H (ortho, meta, para)	Multiplet	~7.2 - 7.6

Table 2: ¹³C NMR Spectroscopic Data

Carbon	Chemical Shift (δ) [ppm]
Adamantane CH ₂	39.1
Adamantane C (quaternary)	46.8
Phenyl C-H	127.2
Phenyl C (ipso)	137.6, 148.5
Phenyl C (quaternary)	91.8

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Calculated m/z	440.25040
Found m/z	440.25008

Vibrational and Electronic Spectroscopy

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data (Characteristic Bands)

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3100 - 3000	C-H Stretch	Aromatic
3000 - 2850	C-H Stretch	Aliphatic (Adamantane)
1600 - 1450	C=C Stretch	Aromatic Ring
1450 - 1300	C-H Bend	Aliphatic (Adamantane)
Below 900	C-H Bend (out-of-plane)	Aromatic

Table 5: UV-Vis Spectroscopy Data (Estimated)

Specific experimental UV-Vis data for **1,3,5,7-tetraphenyladamantane** is not readily available. The data presented is based on the closely related compound, tetraphenylmethane, and is expected to be very similar due to the presence of isolated phenyl chromophores.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) [M ⁻¹ cm ⁻¹]
Cyclohexane	~263	~1910

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **1,3,5,7-tetraphenyladamantane**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **1,3,5,7-tetraphenyladamantane**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: 0-12 ppm
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Solvent: CDCl_3
- Temperature: 298 K

- Spectral Width: 0-200 ppm
- Number of Scans: 1024 or higher (due to the low natural abundance of ^{13}C)
- Relaxation Delay: 2-5 seconds

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of **1,3,5,7-tetraphenyladamantane**.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an electron ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **1,3,5,7-tetraphenyladamantane** in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$.

Acquisition Parameters:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 50-1000
- Resolution: >10,000
- Inlet System: Direct infusion or gas chromatography (if coupled).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **1,3,5,7-tetraphenyladamantane**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly dry both the **1,3,5,7-tetraphenyladamantane** sample and potassium bromide (KBr) powder in an oven to remove any moisture.
- In an agate mortar, grind approximately 1-2 mg of the sample with about 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A spectrum of a pure KBr pellet should be collected as the background.

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within **1,3,5,7-tetraphenyladamantane**.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of **1,3,5,7-tetraphenyladamantane** in a UV-transparent solvent (e.g., cyclohexane or ethanol) of a known concentration (e.g., 1×10^{-3} M).
- Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1×10^{-4} to 1×10^{-5} M.
- Use the pure solvent as a reference in the second beam of the spectrophotometer.

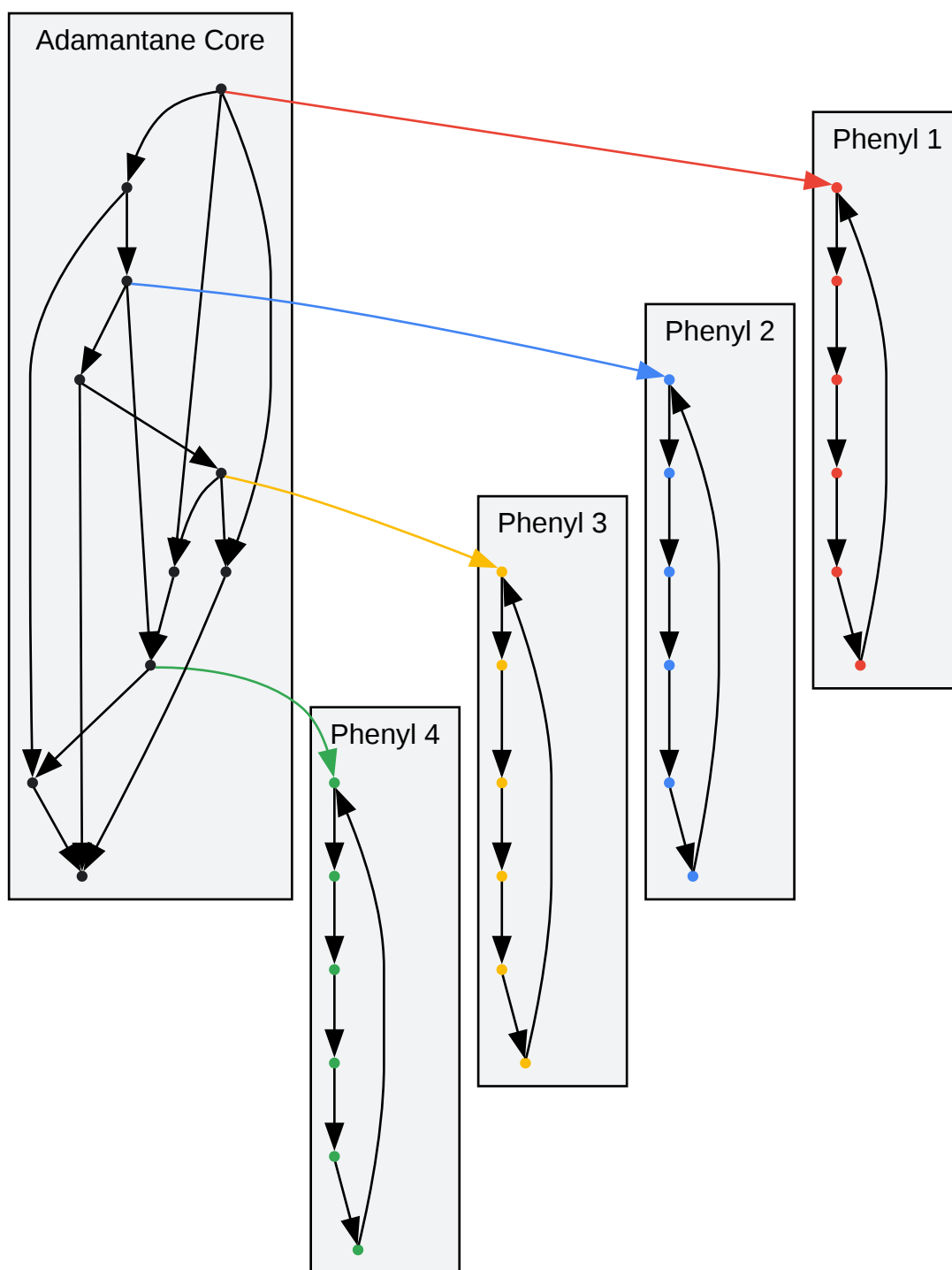
Acquisition Parameters:

- Wavelength Range: 200-400 nm

- Scan Speed: Medium
- Slit Width: 1.0 nm
- Data Interval: 1.0 nm

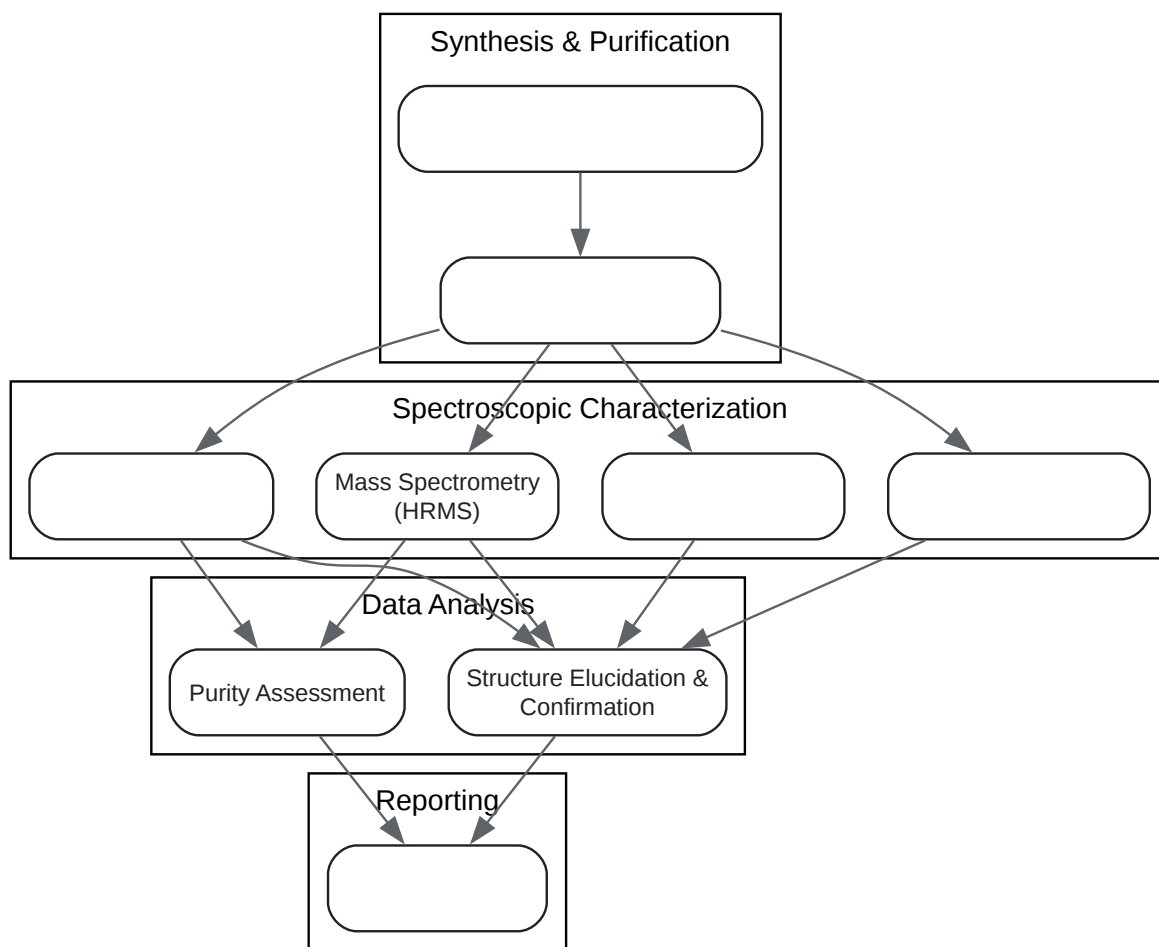
Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the spectroscopic characterization of **1,3,5,7-tetraphenyladamantane**.



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Caption: Molecular structure of **1,3,5,7-Tetraphenyladamantane**.



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Caption: Experimental workflow for the characterization of **1,3,5,7-Tetraphenyladamantane**.

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References

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